N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonylation of benzene using sulfur trioxide and sulfuric acid to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Coupling with Furan-2-yl Ethylamine: The benzenesulfonyl chloride is then reacted with furan-2-yl ethylamine under basic conditions to form the benzenesulfonyl-furan intermediate.
Formation of the Final Product: The intermediate is then reacted with 4-methoxybenzylamine and ethanediamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-(BENZENESULFONYL)-2-(PYRIDIN-2-YL)ETHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is unique due to the presence of both benzenesulfonyl and furan moieties, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N2O6S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
InChI |
InChI=1S/C22H22N2O6S/c1-29-17-11-9-16(10-12-17)14-23-21(25)22(26)24-15-20(19-8-5-13-30-19)31(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
AWQAHOBVNQDJEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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